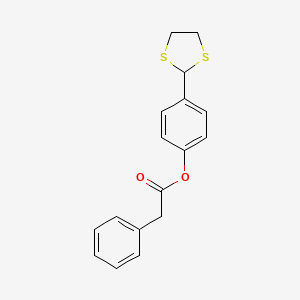
4-(1,3-Dithiolan-2-yl)phenyl 2-phenylacetate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
“4-(1,3-Dithiolan-2-yl)phenyl 2-phenylacetate” is a chemical compound with the molecular formula C17H16O2S2 . It has a molecular weight of 316.44 . The compound is related to the class of organic compounds known as phenylpiperidines .
Molecular Structure Analysis
The molecular structure of “this compound” can be analyzed using various spectroscopic techniques. For instance, Infrared (IR) spectroscopy and Nuclear Magnetic Resonance (NMR) spectroscopy can provide information about the functional groups and the carbon-hydrogen framework of the molecule .Physical And Chemical Properties Analysis
The physical and chemical properties of “this compound” can be inferred from its molecular structure. It has a molecular weight of 316.438 Da and a mono-isotopic mass of 316.059174 Da .Zukünftige Richtungen
The future directions for the study of “4-(1,3-Dithiolan-2-yl)phenyl 2-phenylacetate” and related compounds could involve further exploration of their synthesis, reactivity, and potential applications. For instance, related compounds have been studied for their potential as skin-whitening agents due to their tyrosinase-inhibitory activity .
Biochemische Analyse
Biochemical Properties
4-(1,3-Dithiolan-2-yl)phenyl 2-phenylacetate plays a significant role in biochemical reactions, particularly those involving thiol groups. The compound interacts with various enzymes, proteins, and other biomolecules through its dithiolane moiety. One notable interaction is with the enzyme tyrosinase, where this compound acts as an inhibitor. This inhibition occurs through the binding of the dithiolane ring to the active site of tyrosinase, preventing the enzyme from catalyzing the oxidation of tyrosine to melanin . Additionally, the compound can interact with glutathione, a tripeptide involved in cellular redox balance, forming mixed disulfides that modulate the redox state of cells .
Cellular Effects
The effects of this compound on various cell types and cellular processes are profound. In melanocytes, the compound inhibits melanin synthesis by blocking tyrosinase activity, leading to reduced pigmentation . This effect is particularly relevant in the context of skin-whitening agents. Furthermore, this compound influences cell signaling pathways by modulating the redox state of cells. The formation of mixed disulfides with glutathione affects the activity of redox-sensitive transcription factors, thereby altering gene expression and cellular metabolism . These changes can impact cell proliferation, differentiation, and apoptosis.
Molecular Mechanism
At the molecular level, this compound exerts its effects through several mechanisms. The compound’s dithiolane ring binds to the active sites of enzymes such as tyrosinase, inhibiting their catalytic activity . This binding involves the formation of a covalent bond between the sulfur atoms of the dithiolane ring and the enzyme’s active site residues. Additionally, the compound can undergo redox reactions with thiol-containing biomolecules like glutathione, leading to the formation of mixed disulfides . These redox interactions modulate the cellular redox state and influence the activity of redox-sensitive proteins and transcription factors.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time due to its stability and degradation. The compound is relatively stable under standard laboratory conditions, but prolonged exposure to light and air can lead to oxidation and degradation of the dithiolane ring . In in vitro studies, the compound’s inhibitory effects on tyrosinase and its interactions with glutathione have been observed to persist for several hours . Long-term studies in in vivo models are necessary to fully understand the compound’s stability and long-term effects on cellular function.
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At low doses, the compound effectively inhibits tyrosinase activity and reduces melanin synthesis without causing significant toxicity . At higher doses, the compound can induce oxidative stress and cytotoxicity due to the formation of reactive oxygen species during redox interactions . These adverse effects highlight the importance of optimizing dosage to achieve the desired biochemical effects while minimizing toxicity.
Metabolic Pathways
This compound is involved in several metabolic pathways, primarily those related to redox reactions. The compound interacts with enzymes such as glutathione reductase and glutathione peroxidase, which are involved in maintaining cellular redox balance . These interactions can affect metabolic flux and the levels of metabolites such as reduced and oxidized glutathione. Additionally, the compound’s inhibition of tyrosinase impacts the melanin biosynthesis pathway, altering the levels of intermediates like dopaquinone .
Transport and Distribution
Within cells and tissues, this compound is transported and distributed through interactions with transporters and binding proteins. The compound can bind to albumin in the bloodstream, facilitating its transport to various tissues . Once inside cells, the compound may localize to specific compartments such as the cytoplasm and mitochondria, where it can interact with redox-sensitive proteins and enzymes . These interactions influence the compound’s localization and accumulation within cells.
Subcellular Localization
The subcellular localization of this compound is influenced by targeting signals and post-translational modifications. The compound can be directed to specific organelles such as mitochondria through the presence of mitochondrial targeting sequences . Within mitochondria, the compound can interact with mitochondrial enzymes and proteins involved in redox reactions, affecting mitochondrial function and cellular energy metabolism. Additionally, the compound’s interactions with cytoplasmic proteins can influence its activity and function within the cell .
Eigenschaften
IUPAC Name |
[4-(1,3-dithiolan-2-yl)phenyl] 2-phenylacetate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H16O2S2/c18-16(12-13-4-2-1-3-5-13)19-15-8-6-14(7-9-15)17-20-10-11-21-17/h1-9,17H,10-12H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZVMGBZKTCBLRAA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CSC(S1)C2=CC=C(C=C2)OC(=O)CC3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H16O2S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
316.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![Methyl 3-[(3-chloro-4-methylphenyl)sulfamoyl]-1-benzothiophene-2-carboxylate](/img/structure/B2583653.png)
![([1,2,4]Triazolo[4,3-b]pyridazin-6-ylamino)-acetic acid](/img/structure/B2583656.png)
![N-[1-(3,4-dimethylphenyl)-5-oxopyrrolidin-3-yl]-2-(4-ethoxyphenyl)acetamide](/img/structure/B2583661.png)
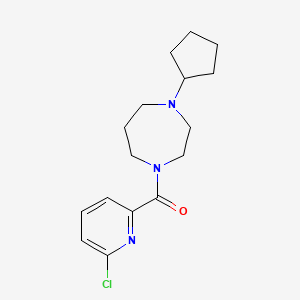
![N-(2-oxonaphtho[2,1-d][1,3]oxathiol-5-yl)-N-(phenylsulfonyl)isonicotinamide](/img/structure/B2583665.png)
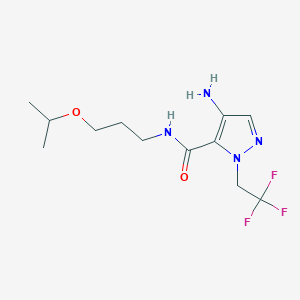
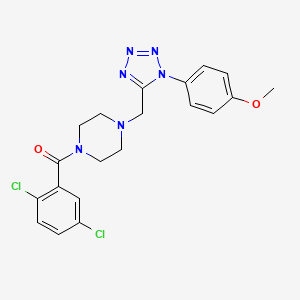
![6-[2-(Aminomethyl)-6,7-dihydro-4H-[1,3]thiazolo[4,5-c]pyridine-5-carbonyl]-2-(2-methylpropyl)-4,5-dihydropyridazin-3-one;hydrochloride](/img/structure/B2583668.png)
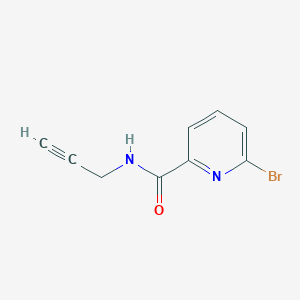
![N-(3-(1H-imidazol-1-yl)propyl)-N-(6-methylbenzo[d]thiazol-2-yl)furan-2-carboxamide hydrochloride](/img/structure/B2583670.png)

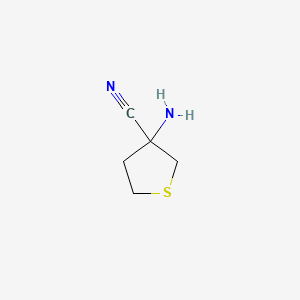
![4-Chloro-2-phenyl-6-[(phenylsulfinyl)methyl]pyrimidine](/img/structure/B2583674.png)
![1-[4-[3-[(5-Bromopyrimidin-2-yl)oxymethyl]piperidine-1-carbonyl]piperidin-1-yl]ethanone](/img/structure/B2583676.png)